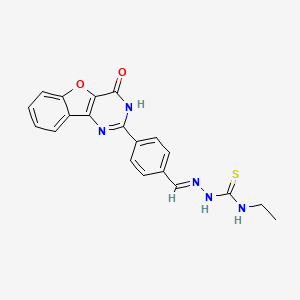
Eslicarbazepine acetate-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Eslicarbazepine acetate-d4 is a deuterated form of eslicarbazepine acetate, an anticonvulsant medication used primarily for the treatment of partial-onset seizures. Eslicarbazepine acetate belongs to the dibenzazepine carboxamide family and is known for its ability to enhance the slow inactivation of voltage-gated sodium channels, thereby reducing the activity of rapidly firing neurons .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of eslicarbazepine acetate-d4 involves the incorporation of deuterium atoms into the eslicarbazepine acetate molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The general synthetic route involves the following steps:
Starting Material: The synthesis begins with the preparation of the dibenzazepine core structure.
Deuteration: Deuterium atoms are introduced into the molecule using deuterated reagents.
Acetylation: The final step involves the acetylation of the deuterated eslicarbazepine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and deuterated reagents are used.
Purification: The product is purified using techniques such as crystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure the correct incorporation of deuterium atoms and the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Eslicarbazepine acetate-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form eslicarbazepine.
Reduction: Reduction reactions can convert this compound back to its parent compound.
Substitution: The acetate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions include eslicarbazepine and its various derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Eslicarbazepine acetate-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolism and pharmacokinetics of eslicarbazepine acetate.
Biology: Employed in biological studies to understand the effects of deuterium substitution on the biological activity of eslicarbazepine acetate.
Medicine: Investigated for its potential therapeutic effects in the treatment of epilepsy and other neurological disorders.
Industry: Utilized in the development of new anticonvulsant drugs and formulations
Wirkmechanismus
Eslicarbazepine acetate-d4 exerts its effects by enhancing the slow inactivation of voltage-gated sodium channels. This action stabilizes the inactivated state of the sodium channels, preventing their return to the activated state and thereby reducing neuronal excitability. The primary molecular target is the voltage-gated sodium channel, and the pathways involved include the inhibition of repetitive neuronal firing .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbamazepine: An older anticonvulsant with a similar mechanism of action but more side effects.
Oxcarbazepine: A derivative of carbamazepine with fewer side effects but similar efficacy.
Eslicarbazepine: The active metabolite of eslicarbazepine acetate, sharing the same mechanism of action
Uniqueness
Eslicarbazepine acetate-d4 is unique due to the incorporation of deuterium atoms, which can enhance the metabolic stability and reduce the rate of drug metabolism. This can lead to improved pharmacokinetic properties and potentially fewer side effects compared to its non-deuterated counterparts .
Eigenschaften
Molekularformel |
C17H16N2O3 |
|---|---|
Molekulargewicht |
300.34 g/mol |
IUPAC-Name |
[(5S)-11-carbamoyl-1,2,3,4-tetradeuterio-5,6-dihydrobenzo[b][1]benzazepin-5-yl] acetate |
InChI |
InChI=1S/C17H16N2O3/c1-11(20)22-16-10-12-6-2-4-8-14(12)19(17(18)21)15-9-5-3-7-13(15)16/h2-9,16H,10H2,1H3,(H2,18,21)/t16-/m0/s1/i3D,5D,7D,9D |
InChI-Schlüssel |
QIALRBLEEWJACW-MTXDTBRCSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C2C(=C1[2H])[C@H](CC3=CC=CC=C3N2C(=O)N)OC(=O)C)[2H])[2H] |
Kanonische SMILES |
CC(=O)OC1CC2=CC=CC=C2N(C3=CC=CC=C13)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


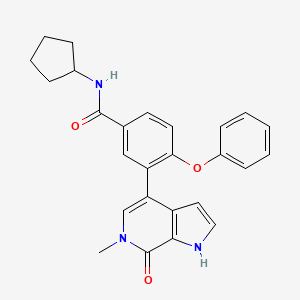

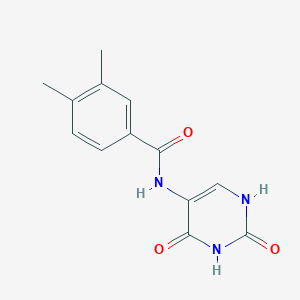


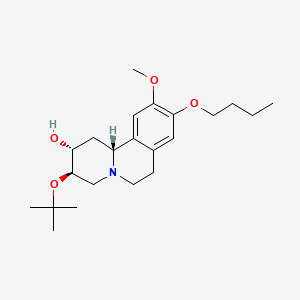

![N-cyclohexylcyclohexanamine;(2R,3R)-3-hydroxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid](/img/structure/B12373068.png)
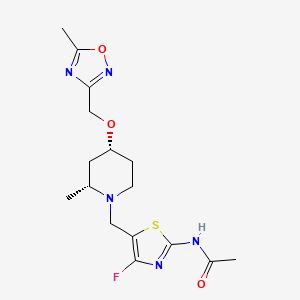
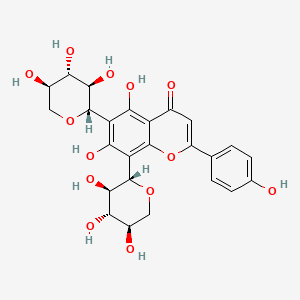

![2-[4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]ethyl (2S)-2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]propanoate](/img/structure/B12373096.png)

